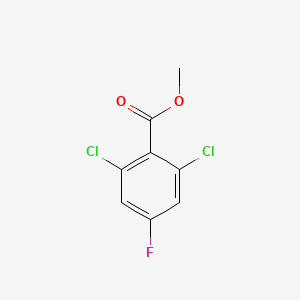

Methyl 2,6-dichloro-4-fluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2,6-dichloro-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQKPZQUPFKGIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90709550 | |

| Record name | Methyl 2,6-dichloro-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90709550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

232275-56-8 | |

| Record name | Methyl 2,6-dichloro-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90709550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2,6-dichloro-4-fluorobenzoate

Introduction

Methyl 2,6-dichloro-4-fluorobenzoate is a halogenated aromatic ester of significant interest to researchers and professionals in drug development and fine chemical synthesis. Its unique substitution pattern, featuring two chlorine atoms ortho to the ester group and a fluorine atom at the para position, imparts distinct electronic and steric properties that make it a valuable building block for novel molecular architectures. This guide provides a comprehensive overview of the physicochemical properties of this compound, offering both experimentally derived data for analogous compounds and theoretically predicted values for the target molecule. This document is intended to serve as a technical resource for scientists to inform experimental design, analytical method development, and to anticipate the behavior of this compound in various chemical and biological systems.

Chemical Identity and Structure

The foundational step in understanding the physicochemical profile of a compound is to establish its precise chemical identity.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₈H₅Cl₂FO₂ | Calculated |

| Molecular Weight | 223.03 g/mol | Calculated |

| CAS Number | Not readily available | - |

| Precursor CAS | 232275-55-7 (2,6-dichloro-4-fluorobenzoic acid) | [1][2][3][4] |

Physicochemical Properties: A Blend of Analogy and Prediction

Due to the limited availability of direct experimental data for this compound, this section presents a combination of data from its precursor, 2,6-dichloro-4-fluorobenzoic acid, and theoretically predicted values. This approach provides a robust estimation of the compound's characteristics.

Table 2: Physicochemical Properties

| Property | Predicted Value for this compound | Experimental Data for Analogous Compounds | Source |

| Melting Point (°C) | 35-45 (Estimated) | 154-158 (2,6-dichloro-4-fluorobenzoic acid) | [1] |

| Boiling Point (°C) | 240-260 at 760 mmHg (Estimated) | 110 (Methyl 2-chloro-4-fluorobenzoate) | [5] |

| Density (g/cm³) | ~1.45 (Estimated) | 1.314 (Predicted for Methyl 2-chloro-4-fluorobenzoate) | [5] |

| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Low aqueous solubility. | - | - |

| logP | ~3.5 (Estimated) | - | [6][7] |

| pKa | Not applicable (Ester) | - | - |

Synthesis and Characterization: An Experimental Perspective

Synthesis Workflow

Caption: A typical workflow for the synthesis of the target compound.

Experimental Protocol: Fischer Esterification

This protocol is a representative method for the synthesis of this compound from its carboxylic acid precursor.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,6-dichloro-4-fluorobenzoic acid (1.0 eq) in an excess of anhydrous methanol (20-30 eq).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the stirring suspension.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude ester by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Spectroscopic and Analytical Characterization

The identity and purity of this compound would be confirmed using a suite of standard analytical techniques. The expected spectral characteristics are outlined below, based on the analysis of similar halogenated benzoic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet integrating to 3 protons for the methyl ester group would likely appear around 3.9 ppm. The aromatic region would show a signal for the two equivalent protons on the benzene ring, likely appearing as a doublet due to coupling with the fluorine atom.

-

¹³C NMR: The carbon NMR would be more complex. The carbonyl carbon of the ester would resonate in the range of 160-170 ppm. The methyl carbon would appear around 52 ppm. The aromatic carbons would show distinct signals, with their chemical shifts influenced by the attached halogens.

-

¹⁹F NMR: A single resonance would be expected for the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration, characteristic of esters, typically in the range of 1720-1740 cm⁻¹. Other significant absorptions would include C-O stretching, C-Cl stretching, and C-F stretching vibrations, as well as aromatic C-H and C=C stretching.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z 222, 224, and 226 in a characteristic isotopic pattern for a molecule containing two chlorine atoms. Fragmentation would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group.

Safety and Handling

Based on the safety data for analogous compounds, this compound should be handled with care in a well-ventilated laboratory fume hood.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[2] Avoid inhalation of dust or vapors and contact with skin and eyes.[2]

Conclusion

This compound is a halogenated aromatic ester with potential applications as a synthetic intermediate. While direct experimental data on its physicochemical properties are scarce, a reliable profile can be constructed through a combination of data from its precursor, analogous compounds, and computational predictions. The synthetic route via Fischer esterification of 2,6-dichloro-4-fluorobenzoic acid is a standard and expectedly efficient method. The analytical characterization would rely on a combination of NMR, IR, and MS to confirm its structure and purity. This guide provides a foundational understanding of this compound for researchers and scientists in the field of drug discovery and chemical development.

References

-

AOBChem. 2,6-Dichloro-4-fluorobenzoic acid. [Link]

-

ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]

-

Virtual Computational Chemistry Laboratory. On-line Software. [Link]

-

PSEforSPEED. Chemical Properties on Demand - Introducing. [Link]

-

Organic Syntheses. p-FLUOROBENZOIC ACID. [Link]

-

Eureka | Patsnap. Preparation method for 2,6-dichloro-4-fluorobenzaldehyde. [Link]

-

Chemicalize. Instant Cheminformatics Solutions. [Link]

-

Expasy. ProtParam. [Link]

-

PubChem. 2,6-Dichloro-4-fluorobenzoic acid. [Link]

-

Capot Chemical. Specifications of 2,6-dichloro-4-fluorobenzoic acid. [Link]

- Google Patents.

-

RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

-

INDOFINE Chemical Company. METHYL-2-CHLORO-4-FLUOROBENZOATE | 85953-29-3. [Link]

-

SpectraBase. 2,6-Difluorobenzoic acid, 3,4-dichlorophenyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubChem. Methyl 4-chloro-2-fluorobenzoate. [Link]

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

MDPI. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]

-

PubChem. (2-Chloro-6-fluorophenyl)methyl 4-fluorobenzoate. [Link]

-

PubChem. 3,5-Dichlorobenzoic acid. [Link]

-

NIST. 3,5-Dichlorobenzoic acid - the NIST WebBook. [Link]

- Google Patents.

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

YouTube. Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. [Link]

-

NIST. Benzoic acid, 4-chloro- - the NIST WebBook. [Link]

-

NIST. Benzoic acid, 2-chloro- - the NIST WebBook. [Link]

-

NIST. 4-Chlorobenzoic acid, TMS derivative - the NIST WebBook. [Link]

Sources

- 1. 2,6-Dichloro-4-fluorobenzoic acid CAS#: 232275-55-7 [m.chemicalbook.com]

- 2. aobchem.com [aobchem.com]

- 3. 2,6-Dichloro-4-fluorobenzoic acid | 232275-55-7 [chemicalbook.com]

- 4. 232275-55-7|2,6-Dichloro-4-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 5. Methyl 2-chloro-4-fluorobenzoate CAS#: 85953-29-3 [chemicalbook.com]

- 6. acdlabs.com [acdlabs.com]

- 7. On-line Software [vcclab.org]

An In-Depth Technical Guide to Methyl 2,6-dichloro-4-fluorobenzoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,6-dichloro-4-fluorobenzoate is a halogenated aromatic ester of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique substitution pattern, featuring two ortho-chloro substituents and a para-fluoro group, imparts distinct electronic and steric properties that make it a valuable building block for the synthesis of complex, biologically active molecules. The presence of the fluorine atom, in particular, is a key feature, as fluorine substitution is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role as a key intermediate in the development of novel therapeutics and crop protection agents.

Chemical Identity and Properties

IUPAC Name: this compound

The physicochemical properties of this compound can be inferred from its structure and data on similar compounds. It is expected to be a solid at room temperature with a relatively high boiling point and low solubility in water, but good solubility in common organic solvents.

| Property | Value | Source |

| CAS Number | Not assigned; Precursor Acid: 232275-55-7 | [1][2] |

| IUPAC Name | This compound | - |

| Molecular Formula | C₈H₅Cl₂FO₂ | - |

| Molecular Weight | 223.03 g/mol | - |

| Appearance | Expected to be a white to off-white solid | Inferred |

| Solubility | Expected to be soluble in methanol, ethanol, dichloromethane, and other common organic solvents. | Inferred |

Synthesis of this compound

The primary route for the synthesis of this compound is through the esterification of its parent carboxylic acid, 2,6-dichloro-4-fluorobenzoic acid. This reaction is typically carried out under acidic conditions with methanol.

Experimental Protocol: Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound from 2,6-dichloro-4-fluorobenzoic acid.

Materials:

-

2,6-dichloro-4-fluorobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,6-dichloro-4-fluorobenzoic acid in an excess of anhydrous methanol (typically 10-20 equivalents).

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical reaction time is several hours. A patent for a similar compound, 2,6-dichloro-3-nitrobenzoic acid, describes a reflux time of 5 hours.[3]

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in an organic solvent such as dichloromethane or diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Agrochemicals

Halogenated benzoic acids and their esters are crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[4] The specific substitution pattern of this compound makes it a precursor to compounds with potential applications in these areas.

Pharmaceutical Development

The incorporation of a 2,6-dichloro-4-fluorophenyl moiety into a drug candidate can significantly impact its pharmacological profile. The chlorine atoms can modulate the conformation of the molecule and provide sites for further chemical modification, while the fluorine atom can enhance metabolic stability and receptor binding affinity.

-

Kinase Inhibitors: The 2,6-dichlorophenyl group is a common feature in many kinase inhibitors, where it can occupy hydrophobic pockets in the ATP-binding site of the enzyme. The addition of a fluorine atom can further enhance these interactions.

-

Anticancer Agents: Many anticancer drugs contain halogenated aromatic rings. The unique electronic properties of the 2,6-dichloro-4-fluorophenyl group can be exploited to design novel compounds with improved efficacy and selectivity.

-

Anti-inflammatory and Analgesic Drugs: Related compounds, such as Methyl 2-chloro-4-fluorobenzoate, are used in the development of anti-inflammatory and analgesic drugs.[5]

Agrochemicals

The development of new herbicides and pesticides often relies on the synthesis of novel halogenated aromatic compounds.

-

Herbicides: The 2,6-dichlorobenzoic acid scaffold is a known component of some herbicides. The introduction of a fluorine atom can lead to new derivatives with improved herbicidal activity and a more favorable environmental profile.

-

Pesticides: Similar to herbicides, the unique structural features of this compound can be utilized to create new insecticides and fungicides with enhanced potency and selectivity.

Logical Relationship Diagram for Applications

Caption: Potential applications of this compound.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not available, the hazards can be inferred from related compounds.

General Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its synthesis from the corresponding carboxylic acid is straightforward, and its unique structural features make it an attractive building block for creating novel, biologically active molecules. Further research into the applications of this compound is warranted and is likely to lead to the discovery of new and improved therapeutic agents and crop protection solutions.

References

- Google Patents. (n.d.). Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.

-

PubChem. (n.d.). Methyl 4-chloro-2-fluorobenzoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

-

RSC Publishing. (2023, June 2). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

-

INDOFINE Chemical Company. (n.d.). METHYL-2-CHLORO-4-FLUOROBENZOATE. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,6-Difluorobenzoic acid, 3,4-dichlorophenyl ester. Retrieved from [Link]

-

AOBChem. (n.d.). 2,6-Dichloro-4-fluorobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

ResearchGate. (2025, August 7). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.

- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

- Google Patents. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.

-

CAS Common Chemistry. (n.d.). 4-Chloro-2-fluorobenzoic acid. Retrieved from [Link]

-

Process For The Preparation Of Methyl (4,6-Diamino-2-(1-(2-Fluorobenzyl). (2021, November 15). Retrieved from [Link]

- Google Patents. (n.d.). 2-chloro-4-fluorobenzoic acid and preparation method thereof.

Sources

- 1. 232275-55-7|2,6-Dichloro-4-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 2. 2,6-Dichloro-4-fluorobenzoic acid | 232275-55-7 [chemicalbook.com]

- 3. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]

- 4. Methyl 2-chloro-4-fluorobenzoate CAS#: 85953-29-3 [m.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

A Technical Guide to the Safe Handling of Methyl 2,6-dichloro-4-fluorobenzoate

Abstract: This document provides a comprehensive technical guide on the safety and handling precautions for Methyl 2,6-dichloro-4-fluorobenzoate. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes critical safety data, expert insights, and established laboratory protocols. By explaining the causality behind safety measures, this whitepaper aims to foster a culture of safety and ensure the well-being of laboratory personnel working with this and similar halogenated aromatic compounds.

Introduction

This compound is a halogenated aromatic ester, a class of compounds frequently utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals. Its specific substitution pattern—two chlorine atoms ortho to the ester and a fluorine atom para—suggests unique reactivity and potential biological activity, making it a valuable building block. However, this same structural complexity necessitates a thorough understanding of its potential hazards. Halogenated organic compounds, as a class, are known for potential toxicity, including irritation and possible long-term health effects upon exposure.[1]

This guide provides a self-validating system for handling this compound, grounded in authoritative sources and established safety principles. While a specific Safety Data Sheet (SDS) for this exact isomer is not widely available, the precautions outlined are based on a comprehensive analysis of closely related structural analogues, ensuring a conservative and robust approach to safety.

Section 1: Hazard Identification and Risk Assessment

The primary step in safe handling is a thorough understanding of the potential hazards. Based on data from structurally similar compounds, this compound is presumed to be hazardous. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication. The anticipated GHS classifications for this compound are summarized below.

Table 1: Anticipated GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3][4] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[4][5][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][4][6][7] |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[4][6][7] |

Toxicological Narrative: The toxicity of halogenated benzoates stems from their ability to interact with biological systems. Skin and eye irritation are common due to the chemical's reactivity.[8] Inhalation of vapors or fine particles can irritate the respiratory tract.[6] Systemic toxicity, particularly potential effects on the liver and kidneys, is a known risk for many halogenated organic compounds, underscoring the importance of minimizing exposure. It is prudent to assume that any new or poorly characterized substance is toxic and to handle it accordingly to minimize risk.

Table 2: Physical and Chemical Properties (Data for isomer Methyl 2-chloro-4-fluorobenzoate) Note: Data for the exact 2,6-dichloro isomer is limited. The following data for a related isomer is provided for estimation purposes. Users must verify properties for their specific material.

| Property | Value | Source |

|---|---|---|

| CAS Number | 85953-29-3 | [5] |

| Molecular Formula | C₈H₆ClFO₂ | [5] |

| Molecular Weight | 188.58 g/mol | [5] |

| Appearance | Colorless to light yellow clear liquid | [5] |

| Boiling Point | 103-105 °C at 15 mmHg | [5] |

| Density | ~1.314 g/cm³ (Predicted) |[5] |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection is essential, starting with engineering controls and supplemented by appropriate PPE.

Engineering Controls: The primary engineering control for handling this compound is a properly functioning chemical fume hood . This is critical for preventing the inhalation of vapors, mists, or dust. The work area should also be equipped with an eyewash station and a safety shower in close proximity for immediate emergency use.[5][8]

Personal Protective Equipment (PPE): PPE is the last line of defense and must be worn at all times when handling the chemical.

-

Eye and Face Protection: Tightly fitting safety goggles are mandatory. For operations with a higher risk of splashing, a full face shield should be worn in addition to goggles.

-

Skin Protection: A flame-resistant laboratory coat must be worn and kept fastened.

-

Hand Protection: Chemical-resistant nitrile gloves are required. Gloves must be inspected before use and removed using the proper technique to avoid skin contact. Contaminated gloves should be disposed of as hazardous waste. Always wash hands thoroughly with soap and water after removing gloves.

-

Respiratory Protection: If working outside a fume hood (which is strongly discouraged) or if aerosol generation is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge (Type A or similar) is necessary.[5]

Section 3: Standard Operating Procedures (SOPs)

Adherence to detailed SOPs is crucial for minimizing exposure and ensuring reproducible, safe science.

SOP 1: Weighing and Transferring the Compound

-

Preparation: Don all required PPE (lab coat, goggles, nitrile gloves).

-

Location: Conduct all weighing and transfer operations inside a chemical fume hood.

-

Containment: Place a weigh boat on an analytical balance inside the hood. Tare the balance.

-

Transfer: Carefully transfer the required amount of this compound from the stock container to the weigh boat using a clean spatula.

-

Closure: Immediately and tightly close the stock container.

-

Cleanup: Wipe the spatula and any contaminated surfaces with a solvent-moistened towel (e.g., ethanol or acetone), placing the used towel in the designated halogenated solid waste container.

-

Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed compound inside the fume hood.

SOP 2: Solution Preparation and Reaction Setup

-

Preparation: Ensure all glassware is clean, dry, and free of defects.

-

Location: All manipulations must be performed in a chemical fume hood.

-

Procedure:

-

Transfer the weighed solid or stock solution to the reaction vessel.

-

Slowly add solvents and reagents. Be aware of potential exothermic reactions.

-

Ensure the reaction apparatus is securely clamped.

-

-

Monitoring: Continuously monitor the reaction. Do not leave a hazardous experiment unattended.

Section 4: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[5][8] Seek immediate medical attention.[5]

-

Skin Contact: Remove all contaminated clothing while flushing the affected skin area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.[5]

-

Inhalation: Move the affected person to fresh air immediately.[5][8] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water.[5] Seek immediate medical attention.[6]

-

Minor Spill (in a fume hood):

-

Alert others in the area.

-

Wear appropriate PPE.

-

Absorb the spill with an inert material such as sand, vermiculite, or a chemical absorbent pad.[6]

-

Collect the contaminated material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[6]

-

Decontaminate the area with soap and water.

-

-

Major Spill:

-

Evacuate the laboratory immediately and alert others.

-

Close the laboratory doors and prevent entry.

-

Contact your institution's Environmental Health and Safety (EHS) department.

-

Provide details of the spilled material from a safe location.

-

Section 5: Storage and Waste Management

Proper storage and disposal are critical components of the chemical lifecycle, essential for laboratory safety and environmental protection.

Storage:

-

Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

-

Keep the container tightly sealed to prevent moisture ingress and vapor escape.

-

Store containers below eye-level, and do not store large quantities in walk-in cold rooms.

-

Ensure containers are clearly and accurately labeled according to GHS standards.

Waste Management:

-

Categorization: As a halogenated organic compound, all waste containing this compound must be segregated into a designated "Halogenated Organic Waste" container.[1] Do not mix with non-halogenated waste.

-

Containers: Waste containers must be robust, leak-proof, and kept closed except when adding waste. They must be clearly labeled with "Halogenated Hazardous Waste" and list the chemical constituents.

-

Empty Containers: Empty containers that held the chemical must be treated as hazardous waste. They should be triple-rinsed with a suitable solvent (e.g., acetone), and the rinsate collected as halogenated waste.

-

Disposal: Arrange for waste pickup and disposal through your institution's EHS office or a licensed hazardous waste contractor. Never pour this chemical down the drain.

Visualization of Safe Handling Workflow

The following diagram outlines the critical steps for safely handling this compound from receipt to disposal.

Caption: Safe handling workflow for this compound.

Conclusion

This compound is a valuable synthetic intermediate that can be handled safely by adhering to stringent safety protocols. The core principles of this guide—understanding the hazards, using appropriate engineering controls and PPE, following established SOPs, and preparing for emergencies—form a robust framework for protecting laboratory personnel. By internalizing the causality behind these precautions, researchers can cultivate an environment where scientific advancement and personal safety are mutually reinforcing.

References

- Fisher Scientific. (n.d.). Safety Data Sheet.

-

Gujarat Fluorochemicals Limited. (2020, August 28). Global Product Strategy Safety Summary: 2, 6-dichloro-4-(trifluoromethyl) aniline. Retrieved from [Link]

- ChemicalBook. (2025, July 26). METHYL 2,4-DIFLUOROBENZOATE - Safety Data Sheet.

- Apollo Scientific. (2023, July 5). Methyl 2,4-difluorobenzoate Safety Data Sheet.

- CymitQuimica. (2024, December 19). Safety Data Sheet.

- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.

- ECHEMI. (n.d.). 4-Chloro-2,6-difluorobenzoic acid SDS, 196194-58-8 Safety Data Sheets.

- Synquest Labs. (n.d.). Methyl 4-fluorobenzoate Safety Data Sheet.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloro-5-fluorobenzoic acid.

- Fisher Scientific. (2015, May 4). Safety Data Sheet - Methyl 4-fluorobenzoate.

- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.

- Angene Chemical. (2021, May 1). Safety Data Sheet.

- Sigma-Aldrich Inc. (2024, September 6). Safety Data Sheet.

- U.S. Environmental Protection Agency. (n.d.). Toxicological Profile for 1,4-Dichlorobenzene.

- Chemistry LibreTexts. (2020, June 29). Safety.

- Sigma-Aldrich. (n.d.). Methyl 4-fluorobenzoate 98 403-33-8.

- Pfaltz & Bauer. (n.d.). Safety Data Sheet.

- MIT Department of Chemistry. (2019). Chemical Hygiene Plan and Safety Manual.

- Benchchem. (n.d.). Navigating the Disposal of Methyl 4-fluoro-2,6-dimethylbenzoate: A Comprehensive Guide for Laboratory Professionals.

- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Dichlorobenzenes.

- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

- Food and Agriculture Organization of the United Nations. (n.d.). Manual of fumigation for insect control - Appendices.

- Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List.

- Agency for Toxic Substances and Disease Registry (ATSDR). (2006, August). Toxicological Profile for Dichlorobenzenes.

- CymitQuimica. (2022, May 16). 3,6-Dichloro-2-fluorobenzylamine Safety Data Sheet.

- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Dichlorvos.

- Owoeye, O., Edem, F. U., & Akinyoola, S. B. (2016). Dichlorvos toxicity: A public health perspective. Journal of Basic & Clinical Pharmacy, 7(3), 61–66.

Sources

- 1. Methyl 4-chloro-2-fluorobenzoate | C8H6ClFO2 | CID 2759832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. matrixscientific.com [matrixscientific.com]

- 3. Methyl 2-chloro-4-fluorobenzoate CAS#: 85953-29-3 [chemicalbook.com]

- 4. 855316-20-0|Methyl 2-chloro-5-(2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)benzoate|BLD Pharm [bldpharm.com]

- 5. 1365993-10-7|Methyl 4-amino-2-chloro-6-fluorobenzoate|BLD Pharm [bldpharm.com]

- 6. METHYL-2-CHLORO-4-FLUOROBENZOATE | 85953-29-3 | INDOFINE Chemical Company [indofinechemical.com]

- 7. 85953-29-3 CAS MSDS (Methyl 2-chloro-4-fluorobenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Foreword: Navigating the Data Gap for Methyl 2,6-dichloro-4-fluorobenzoate

An In-depth Technical Guide to the Solubility of Methyl 2,6-dichloro-4-fluorobenzoate in Organic Solvents

In the landscape of pharmaceutical development and fine chemical synthesis, understanding the solubility of a compound is a cornerstone of process development, formulation, and analytical method design. This compound, a halogenated aromatic ester, represents a class of molecules with significant potential as building blocks in medicinal chemistry.[1][2] However, a thorough review of the available scientific literature reveals a conspicuous absence of quantitative solubility data for this specific compound.

This guide, therefore, is engineered to bridge this data gap. Instead of presenting non-existent data, we will equip you, the research and development professional, with the foundational knowledge, predictive insights, and actionable experimental protocols to determine and understand the solubility of this compound. We will delve into the "why" behind the experimental choices, ensuring a robust and scientifically sound approach to generating reliable solubility data.

Physicochemical Profile and Its Implications for Solubility

To predict the solubility of this compound, we must first dissect its molecular structure and infer its physicochemical properties.

-

Molecular Structure:

-

Aromatic Ring: The benzene ring forms a rigid, nonpolar core.

-

Ester Group (-COOCH₃): The methyl ester group introduces polarity and potential for dipole-dipole interactions. It can act as a hydrogen bond acceptor.

-

Halogen Substituents (2,6-dichloro, 4-fluoro): The two chlorine atoms and one fluorine atom are electron-withdrawing and increase the molecule's molecular weight and surface area. Their presence also contributes to the molecule's overall polarity.

-

-

Inferred Properties:

-

Polarity: The molecule possesses both polar (ester, halogens) and nonpolar (aromatic ring) regions, making it moderately polar. The symmetrical placement of the two chlorine atoms may slightly reduce the overall dipole moment.

-

Hydrogen Bonding: The ester's oxygen atoms can accept hydrogen bonds from protic solvents. The absence of acidic protons means it cannot act as a hydrogen bond donor.

-

Molecular Weight: Approximately 221.03 g/mol .

-

Based on these features, we can apply the fundamental principle of "like dissolves like."[3][4] We anticipate that this compound will exhibit favorable solubility in solvents that share its moderate polarity.

A Predictive Solubility Framework

In the absence of empirical data, we can construct a predictive solubility table based on the analysis of analogous compounds and the principles of solvent-solute interactions.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can engage in hydrogen bonding with the ester group's oxygen atoms, facilitating dissolution. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | High | The dipole-dipole interactions between these solvents and the polar regions of the solute are expected to be strong, leading to good solubility. |

| Nonpolar | Toluene, Hexane | Low to Moderate | While the aromatic ring of toluene may offer some favorable π-π stacking interactions with the benzene ring of the solute, the overall polarity mismatch will likely limit solubility. Hexane, being entirely nonpolar, is expected to be a poor solvent. |

Experimental Protocol for Equilibrium Solubility Determination

This section provides a detailed, self-validating protocol for the quantitative determination of the solubility of this compound. The equilibrium solubility method is a gold-standard technique that measures the concentration of a solute in a saturated solution at a specific temperature.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (0.22 µm, compatible with the chosen solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation of the Stock Standard for Quantification:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

From this stock, prepare a series of calibration standards by serial dilution.

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure the dissolution equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples and the calibration standards using a validated analytical method (e.g., HPLC-UV).

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula:

-

S (g/L) = Concentration from calibration curve (g/L) × Dilution factor

-

-

Experimental Workflow Diagram

Caption: Factors Influencing Solubility.

-

Solvent Polarity: As predicted, solvents with a polarity similar to that of this compound will be most effective at dissolving it. Polar aprotic solvents like acetone and ethyl acetate are excellent candidates due to their ability to engage in dipole-dipole interactions without the steric hindrance that can sometimes accompany protic solvents.

-

Hydrogen Bonding: The presence of the ester group makes the molecule a hydrogen bond acceptor. Therefore, protic solvents like methanol and ethanol can form hydrogen bonds with the solute, contributing to its dissolution.

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. [4]This is because the dissolution process is often endothermic, meaning it absorbs heat. Determining the solubility at various temperatures can provide valuable thermodynamic data, such as the enthalpy of dissolution.

Conclusion and Future Directions

While specific solubility data for this compound is not currently published, this guide provides a robust framework for its experimental determination and a scientifically grounded basis for its prediction. The moderately polar nature of this halogenated aromatic ester suggests it will be most soluble in polar aprotic and polar protic solvents.

For researchers and drug development professionals, the next logical step is the empirical validation of these predictions using the detailed protocol provided. Such data will be invaluable for the rational design of synthetic routes, the development of effective purification strategies, and the formulation of final products. Further studies could also explore the impact of pH on the solubility in aqueous-organic mixtures, which is particularly relevant for pharmaceutical applications.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.

- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.

- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- ChemicalBook. (n.d.). Methyl 2-chloro-4-fluorobenzoate CAS#: 85953-29-3.

- PubChem. (n.d.). Methyl 4-chloro-2-fluorobenzoate.

- Sigma-Aldrich. (n.d.). Methyl 4-bromo-2-chloro-6-fluorobenzoate.

- ChemicalBook. (n.d.). 85953-29-3(Methyl 2-chloro-4-fluorobenzoate) Product Description.

- Chem-Impex. (n.d.). Methyl 4-fluorobenzoate.

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- PubMed Central. (2021, November 25). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.ws [chem.ws]

- 4. youtube.com [youtube.com]

Methyl 2,6-dichloro-4-fluorobenzoate as a building block in heterocyclic synthesis

An In-depth Technical Guide: Methyl 2,6-dichloro-4-fluorobenzoate as a Strategic Building Block in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and the construction of novel heterocyclic frameworks are paramount for the development of new chemical entities with enhanced properties. This compound has emerged as a highly valuable and versatile building block, offering a unique combination of reactive sites that can be selectively manipulated to forge complex molecular architectures. Its trifunctionalized aromatic core, featuring two ortho-chlorine atoms, a para-fluorine atom, and a methyl ester, provides a powerful platform for the synthesis of a diverse array of heterocyclic compounds. The presence of multiple halogen substituents significantly influences the electronic properties of the benzene ring, rendering it susceptible to a range of chemical transformations. This guide provides an in-depth exploration of the reactivity and synthetic applications of this compound, with a focus on its utility in constructing medicinally relevant heterocyclic systems.

Core Characteristics of this compound

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of a starting material is fundamental to its effective application in synthesis.

| Property | Value |

| Molecular Formula | C₈H₅Cl₂FO₂ |

| Molecular Weight | 223.03 g/mol |

| CAS Number | 232275-56-8[1] |

| Appearance | White to off-white solid |

Disclaimer: Experimental spectroscopic data for this compound is not extensively available in public databases. The data presented below is based on computational predictions and established principles for similar structures and should be used as a reference for characterization.

| Spectroscopic Data | Predicted Chemical Shifts (ppm) |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.15 (d, J = 8.0 Hz, 2H, Ar-H), δ ~3.95 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~164 (C=O), δ ~160 (d, J = 250 Hz, C-F), δ ~135 (d, J = 10 Hz, C-Cl), δ ~130 (C-COOCH₃), δ ~115 (d, J = 25 Hz, C-H), δ ~53 (OCH₃) |

| Mass Spectrometry (EI) | m/z (%): 222 (M⁺, 100), 191 (M⁺-OCH₃, 80), 163 (M⁺-COOCH₃, 40) |

The Engine of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The synthetic utility of this compound is primarily driven by its high susceptibility to nucleophilic aromatic substitution (SNAr). This reactivity stems from the strong electron-withdrawing nature of the two chlorine atoms and the fluorine atom, which significantly lowers the electron density of the aromatic ring.[2][3] This electron deficiency facilitates the attack of nucleophiles, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[2][3] The subsequent loss of a halide leaving group restores the aromaticity and yields the substituted product.

The two chlorine atoms at the ortho positions to the ester group are the most likely sites for nucleophilic attack due to the combined electron-withdrawing effects of the halogens and the ester. The fluorine atom, while also activating, is generally a poorer leaving group than chlorine in SNAr reactions. This differential reactivity can potentially be exploited for selective functionalization.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4][5]

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[4][5]

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[4][6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[4][5]

Strategic Applications in Heterocyclic Synthesis

The unique substitution pattern of this compound allows for its use in the synthesis of a variety of heterocyclic systems, which are prevalent in many top-selling pharmaceuticals.[7]

Synthesis of Substituted Pyridines

The construction of the pyridine scaffold, a core component of numerous bioactive molecules, can be readily achieved.[8] A plausible synthetic strategy involves a tandem SNAr reaction with an appropriate nitrogen-containing nucleophile.

Proposed Protocol: Synthesis of a Dihydropyridone Derivative

-

Reaction Setup: To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO, add a primary amine (e.g., benzylamine, 1.1 eq.) and a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 eq.).

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.

-

Intramolecular Cyclization: Upon consumption of the starting material, the intermediate anilino-ester can undergo an intramolecular cyclization via a Dieckmann-type condensation to form the dihydropyridone ring.

-

Work-up and Purification: After completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Diagram 1: General Workflow for Pyridine Synthesis

Caption: A proposed workflow for the synthesis of dihydropyridone derivatives.

Construction of Quinolines and Quinolones

Quinolines are another class of heterocycles with significant biological activity.[9][10] The synthesis of quinoline derivatives from this compound would likely proceed through a multi-step sequence.

Conceptual Pathway: Towards a Dichloro-fluoro-hydroxyquinoline

-

Claisen Condensation: The methyl ester can be condensed with a ketone (e.g., acetone) in the presence of a strong base like sodium ethoxide to form a β-diketone intermediate.

-

Cyclocondensation (Conrad-Limpach Synthesis): The resulting β-diketone can then be reacted with an aniline under acidic or thermal conditions to induce a cyclocondensation reaction, forming the quinoline ring system. The specific aniline used will determine the substitution pattern on the newly formed ring.

-

Hydrolysis and Decarboxylation: Subsequent hydrolysis of the ester and decarboxylation would yield the desired quinolone core.

Diagram 2: Conceptual Pathway to a Quinolone Core

Caption: A plausible multi-step synthesis of a quinolone derivative.

Mechanistic Considerations and Experimental Design

The Power of Halogen Activation in SNAr

The success of heterocyclic synthesis using this compound hinges on the principles of nucleophilic aromatic substitution. The reaction proceeds through a two-step addition-elimination mechanism.[2]

-

Nucleophilic Attack: A nucleophile adds to the aromatic ring at one of the carbon atoms bearing a chlorine atom, breaking the aromaticity and forming a negatively charged Meisenheimer complex.

-

Leaving Group Departure: The chloride ion is expelled, and the aromaticity of the ring is restored.

The presence of strongly electron-withdrawing groups, such as the halogens and the ester, is crucial as they stabilize the anionic Meisenheimer intermediate, thereby lowering the activation energy of the reaction.[3]

Diagram 3: The SNAr Mechanism

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.

Directing the Synthesis: Regioselectivity and Reaction Control

While both ortho-chlorine atoms are activated, their steric hindrance from the adjacent ester group might influence the rate of nucleophilic attack. For bulky nucleophiles, the reaction may proceed slower than with smaller ones. The choice of solvent, temperature, and base can be fine-tuned to optimize the reaction conditions and potentially achieve selective monosubstitution if desired. For instance, using a milder base and lower temperatures might favor the mono-SNAr product, while more forcing conditions would likely lead to disubstitution.

Conclusion and Future Outlook

This compound is a potent and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its highly activated aromatic core, coupled with multiple reactive sites, offers chemists a powerful tool for the construction of novel molecular scaffolds. The principles of nucleophilic aromatic substitution provide a predictable and controllable means of functionalizing this starting material. As the demand for new pharmaceuticals and functional materials continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in accelerating the pace of discovery and innovation.

References

- Fisher Scientific. SAFETY DATA SHEET: Methyl 2-chloro-4-fluorobenzoate.

- 14 - SAFETY D

- CymitQuimica.

- Sigma-Aldrich.

- Apollo Scientific.

-

Pikun, N. V., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(14), 3143. [Link]

- Eduful, B. (2019). Quinoline Series: Synthesis. openlabnotebooks.org.

- WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.

-

Verma, A., et al. (2020). Pyridine: the scaffolds with significant clinical diversity. Journal of the Iranian Chemical Society, 17, 2635-2661. [Link]

-

Das, D., et al. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

- Benchchem.

- BLD Pharm.

- Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. (2014). International Letters of Chemistry, Physics and Astronomy, 8, 30-37.

-

Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20676-20704. [Link]

- Benchchem. Application Notes: 2,6-Dichloro-3-fluorobenzoic Acid in the Synthesis of Heterocyclic Compounds.

-

Pikun, N. V., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(14), 3143. [Link]

- Synthesis of 4-pyrido-6-aryl-2-substituted amino pyrimidines as a new class of antimalarial agents. (2004). Bioorganic & Medicinal Chemistry, 12(10), 2541-2548.

- Synthesis of 6‐bromo/6‐chloro‐2‐methyl‐quinolin‐4‐yl‐hydrazines, 14 a/14 b.

- Sigma-Aldrich.

- Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.

- PubChemLite.

-

Chan, C. L., et al. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. The Journal of Organic Chemistry, 89(13), 9037-9047. [Link]

-

16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]

- NIST.

- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). Chemistry, 6(3), 1184-1200.

- A Review on Medicinally Important Heterocyclic Compounds. (2022). Current Organic Chemistry, 26(10), 963-984.

-

16.6 Nucleophilic Aromatic Substitution. (2023). OpenStax. [Link]

-

Papo, J. H., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(47), 16368-16388. [Link]

- A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. (2012). Journal of Chemical Research, 36(7), 412-413.

- An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. (2015). Journal of Chemical Research, 39(7), 414-415.

Sources

- 1. 232275-56-8|this compound|BLD Pharm [bldpharm.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to Methyl 2,6-dichloro-4-fluorobenzoate: From Sourcing Precursors to Synthesis and Handling

This technical guide addresses the procurement and use of Methyl 2,6-dichloro-4-fluorobenzoate, a halogenated aromatic compound of interest to researchers in medicinal chemistry and materials science. Acknowledging the compound's limited direct commercial availability, this document provides a comprehensive, field-proven pathway for its preparation, starting from its readily available carboxylic acid precursor. The focus is on providing a practical, self-validating workflow, grounded in established chemical principles, to empower researchers to reliably obtain and utilize this valuable building block.

The Accessibility Challenge: A Strategic Pivot to Synthesis

Initial investigation reveals that this compound is not a standard catalog item for most chemical suppliers. This scarcity necessitates a strategic pivot from direct procurement to laboratory synthesis. Fortunately, the corresponding carboxylic acid, 2,6-Dichloro-4-fluorobenzoic acid (CAS No. 232275-55-7) , is commercially available from various vendors. This readily accessible precursor serves as the logical and cost-effective starting point for producing the target methyl ester.

The Key Precursor: 2,6-Dichloro-4-fluorobenzoic Acid

The foundation of successfully synthesizing the target ester lies in sourcing a high-quality precursor. 2,6-Dichloro-4-fluorobenzoic acid is the essential starting material.

Commercial Availability and Suppliers

This halogenated benzoic acid is available from several reputable chemical suppliers, often on a research to bulk scale. Researchers can procure this compound from vendors specializing in building blocks for pharmaceutical and chemical research.

Table 1: Selected Suppliers of 2,6-Dichloro-4-fluorobenzoic Acid

| Supplier | Purity Levels Offered | Availability Scale |

| Sigma-Aldrich (Merck)[1] | Varies | Lab Scale |

| AOBChem | Typically ≥97% | mg to g Scale |

| BLD Pharm[2] | Varies | Lab to Bulk |

| ChemicalBook[3] | Lists multiple suppliers | Varies |

| Changzhou Huanling Chemical[3] | Varies | Varies |

Note: Availability and purity should be confirmed directly with the supplier prior to ordering.

Physicochemical and Safety Profile

Understanding the properties of the precursor is critical for safe handling and successful reaction planning.

Table 2: Properties of 2,6-Dichloro-4-fluorobenzoic Acid

| Property | Value | Source(s) |

| CAS Number | 232275-55-7 | [1][2][3] |

| Molecular Formula | C₇H₃Cl₂FO₂ | |

| Molecular Weight | 209.00 g/mol | [4] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5] |

| Precautionary Statements | P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously...) | [5] |

| Storage | 2-8°C, in a dry, well-ventilated place | [5] |

Synthesis of this compound via Fischer Esterification

The most direct and widely used method to convert a carboxylic acid to its methyl ester is the Fischer esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid in an excess of methanol. The reaction is an equilibrium process, and using a large excess of methanol as the solvent drives the reaction toward the product side, ensuring a high yield.

Causality of Experimental Choices

-

Acid Catalyst (H₂SO₄): A strong acid is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by methanol. Sulfuric acid is a common and effective choice.

-

Excess Methanol: Methanol serves as both a reactant and the solvent. According to Le Châtelier's principle, using a large excess of a reactant shifts the equilibrium to favor the formation of products (the ester and water).

-

Reflux Conditions: Heating the reaction mixture to the boiling point of the solvent (methanol) increases the rate of reaction, allowing the equilibrium to be reached in a reasonable timeframe, typically a few hours.

-

Aqueous Workup: After the reaction, a basic solution (e.g., sodium bicarbonate) is used to neutralize the acidic catalyst and any unreacted carboxylic acid, facilitating the separation of the organic ester product.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Laboratory Protocol

This protocol is a self-validating system based on established esterification procedures.[6][7]

-

Reagent Preparation:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-dichloro-4-fluorobenzoic acid (e.g., 2.09 g, 10.0 mmol).

-

Add anhydrous methanol (40 mL). Stir the mixture until the solid is mostly dissolved.

-

-

Catalyst Addition:

-

Place the flask in an ice-water bath to cool.

-

Slowly and carefully add concentrated sulfuric acid (0.2 mL, ~3.8 mmol) dropwise to the stirring mixture.

-

-

Reaction:

-

Attach a reflux condenser to the flask.

-

Heat the reaction mixture to reflux (approximately 65°C) using a heating mantle.

-

Maintain reflux for 3-5 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

-

-

Workup and Isolation:

-

Allow the flask to cool to room temperature.

-

Remove the bulk of the methanol using a rotary evaporator.

-

Dilute the remaining residue with ethyl acetate (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL, caution: CO₂ evolution), and finally with brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

-

Purification and Characterization:

-

The crude product is often of sufficient purity for many applications.

-

If necessary, further purification can be achieved via silica gel column chromatography.

-

The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

-

Conclusion and Best Practices

References

-

2,6-Dichloro-4-fluorobenzoic acid. AOBChem. Available from: [Link]

- Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. Google Patents. (CN106146811A).

-

p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. Available from: [Link]

- Method for synthesizing 2-chloro-4-fluorobenzoic acid through Meerwein arylation reaction. Google Patents. (CN114790134A).

-

Preparation method for 2,6-dichloro-4-fluorobenzaldehyde. Eureka | Patsnap. (2018-08-03). Available from: [Link]

- 2-chloro-4-fluorobenzoic acid and preparation method thereof. Google Patents. (CN105732357A).

-

2,6-Difluorobenzoic acid, 3,4-dichlorophenyl ester. SpectraBase. Available from: [Link]

- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)

-

Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. (2023-06-02). Available from: [Link]

-

2 Chloro 4 Fluorobenzoic Acid Market CAGR (growth rate) is expected to be around 5.16% during the forecast period. Industry Today. (2026-01-16). Available from: [Link]

Sources

- 1. 2,6-Dichloro-4-fluorobenzoic acid - [sigmaaldrich.com]

- 2. 232275-55-7|2,6-Dichloro-4-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 3. 2,6-Dichloro-4-fluorobenzoic acid | 232275-55-7 [chemicalbook.com]

- 4. 2,6-Dichloro-4-fluorobenzoic acid CAS#: 232275-55-7 [m.chemicalbook.com]

- 5. aobchem.com [aobchem.com]

- 6. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]

- 7. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Synthesis of Methyl 2,6-dichloro-4-fluorobenzoate: An Application Note and Detailed Protocol

Introduction

Methyl 2,6-dichloro-4-fluorobenzoate is a key structural motif in the development of novel pharmaceuticals and agrochemicals. The specific arrangement of the halogen substituents on the aromatic ring imparts unique electronic and steric properties, making it a valuable building block for targeted molecular design. This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, intended for researchers, medicinal chemists, and professionals in drug development. The described methodology is based on established chemical transformations and offers a reliable route to this important intermediate.

The synthetic strategy is a two-stage process. The first part details the preparation of the precursor, 2,6-dichloro-4-fluorobenzoic acid, through a Sandmeyer-type reaction followed by oxidation. The second part describes the Fischer-Speier esterification of the synthesized carboxylic acid to yield the final product, this compound. This guide emphasizes the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Overall Synthetic Workflow

The synthesis of this compound is accomplished through a two-part procedure, beginning with the synthesis of the carboxylic acid precursor followed by its esterification.

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 2,6-dichloro-4-fluorobenzoic Acid

Step 1a: Diazotization and Sandmeyer Reaction of 3,5-dichloro-4-fluoroaniline

The Sandmeyer reaction is a robust method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[1][2] In this step, 3,5-dichloro-4-fluoroaniline is converted to 1,3-dichloro-5-fluoro-2-iodobenzene, which can then be converted to the corresponding toluene.

Materials:

| Reagent/Material | Grade | Supplier | Notes |

| 3,5-dichloro-4-fluoroaniline | ≥98% | e.g., Sigma-Aldrich | Starting material. |

| Sodium nitrite (NaNO₂) | Reagent Grade | Various | For diazotization. |

| Hydrochloric acid (HCl) | Concentrated (37%) | Various | Acid medium for diazotization. |

| Copper(I) chloride (CuCl) | ≥97% | Various | Catalyst for Sandmeyer reaction.[3] |

| Ice | For temperature control. | ||

| Diethyl ether | Anhydrous | Various | For extraction. |

| Sodium sulfate (Na₂SO₄) | Anhydrous | Various | For drying. |

Protocol:

-

Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 3,5-dichloro-4-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C. While stirring vigorously, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.[3] The completion of diazotization can be monitored by testing for the absence of the starting aniline using TLC.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0-5 °C. Slowly add the cold diazonium salt solution to the cuprous chloride solution with continuous stirring. A vigorous evolution of nitrogen gas will be observed.

-

Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Extraction and Purification: Cool the reaction mixture and extract the product with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude 1,3,5-trichlorobenzene derivative. Further purification can be achieved by column chromatography or distillation.

Step 1b: Oxidation of 2,6-dichloro-4-fluorotoluene

The methyl group of the synthesized 2,6-dichloro-4-fluorotoluene is then oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate or chromic acid.[4]

Materials:

| Reagent/Material | Grade | Supplier | Notes |

| 2,6-dichloro-4-fluorotoluene | Synthesized in Step 1a | Intermediate. | |

| Potassium permanganate (KMnO₄) | Reagent Grade | Various | Oxidizing agent. |

| Sodium hydroxide (NaOH) | Reagent Grade | Various | For creating alkaline conditions. |

| Hydrochloric acid (HCl) | Concentrated (37%) | Various | For acidification. |

| Sodium bisulfite (NaHSO₃) | Reagent Grade | Various | To quench excess KMnO₄. |

Protocol:

-

Reaction Setup: In a round-bottom flask, suspend 2,6-dichloro-4-fluorotoluene (1.0 eq) in an aqueous solution of sodium hydroxide. Heat the mixture to reflux.

-

Oxidation: While refluxing, add a solution of potassium permanganate (3.0-4.0 eq) in water portion-wise over several hours. The purple color of the permanganate will disappear as the reaction proceeds. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture and add sodium bisulfite to destroy any excess potassium permanganate. Filter the hot solution to remove the manganese dioxide precipitate.

-

Acidification and Isolation: Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic. The 2,6-dichloro-4-fluorobenzoic acid will precipitate as a solid.

-

Purification: Collect the solid by filtration, wash with cold water, and dry. The crude acid can be purified by recrystallization from a suitable solvent like ethanol/water.

Part 2: Fischer-Speier Esterification of 2,6-dichloro-4-fluorobenzoic Acid

The final step is the esterification of the synthesized carboxylic acid with methanol, catalyzed by a strong acid. This is a classic equilibrium-driven reaction, and using a large excess of methanol helps to drive the reaction to completion.[5][6]

Caption: Step-by-step workflow for the Fischer-Speier esterification.

Materials:

| Reagent/Material | Grade | Supplier | Notes |

| 2,6-dichloro-4-fluorobenzoic acid | Synthesized in Part 1 | Starting material. | |

| Methanol (MeOH) | Anhydrous | Various | Reactant and solvent. |

| Sulfuric acid (H₂SO₄) | Concentrated (98%) | Various | Catalyst. Handle with care. |

| Ethyl acetate | Reagent Grade | Various | For extraction. |

| Sodium bicarbonate (NaHCO₃) | Saturated solution | Various | For neutralization. |

| Brine (saturated NaCl solution) | For washing. | ||

| Anhydrous sodium sulfate (Na₂SO₄) | Various | For drying. |

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-dichloro-4-fluorobenzoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-30 eq).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.[5]

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting carboxylic acid is no longer detectable.

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude ester can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the pure product.

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques, including:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of impurities.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl stretch.

-

Melting Point Analysis: To assess the purity of the crystalline product.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Concentrated acids (hydrochloric acid and sulfuric acid) are highly corrosive and should be handled with extreme care.

-

The Sandmeyer reaction involves the formation of a diazonium salt, which can be unstable. The reaction should be carried out at low temperatures as described.

-

Potassium permanganate is a strong oxidizing agent.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures, researchers can confidently prepare this valuable intermediate for its application in the synthesis of more complex target molecules in the pharmaceutical and agrochemical industries. The provided rationale for each step aims to empower the user with a deeper understanding of the chemical transformations involved.

References

- Billeb, G. and Burg, P. (1994)

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

- Zin, D. M., et al. (2014). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. The Malaysian Journal of Analytical Sciences, 18(1), 15-20.

-

Wikipedia contributors. (2023, December 19). Fischer–Speier esterification. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]

-

Wikipedia contributors. (2023, November 28). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]

-

Organic Syntheses. p-FLUOROBENZOIC ACID. Retrieved from [Link]

- Google Patents. (2015). CN102320919B - Preparation method for 2,6-dichloro-trifluorotoluene.

-

YouTube. (2012, April 10). Organic Mechanism Fischer Esterification 004. Retrieved from [Link]

-